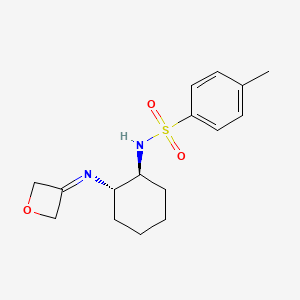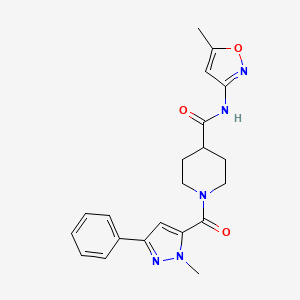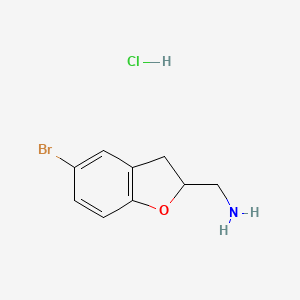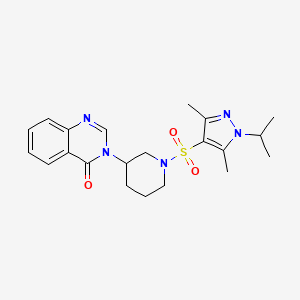
rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide is a compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and pain. It may also have an effect on the immune system and the production of cytokines.
Biochemical and Physiological Effects:
Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have an effect on glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have a protective effect on the cardiovascular system in animal models of heart disease.
Advantages and Limitations for Lab Experiments
Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also highly potent and has a low toxicity profile. However, it has some limitations as well. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, it may have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for the study of Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the evaluation of its potential as a therapeutic agent for various diseases in clinical trials. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and toxicity of this compound need to be carefully evaluated in preclinical and clinical studies.
Synthesis Methods
The synthesis of Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1-cyclohexanol in the presence of a base. This reaction results in the formation of the intermediate, which is then reacted with oxetan-3-amine to produce the final product. The synthesis of this compound is a multi-step process and requires careful optimization of reaction conditions.
Scientific Research Applications
Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
4-methyl-N-[(1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-6-8-14(9-7-12)22(19,20)18-16-5-3-2-4-15(16)17-13-10-21-11-13/h6-9,15-16,18H,2-5,10-11H2,1H3/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXIMNNHQXUNK-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N=C3COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N=C3COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2397605.png)
![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide](/img/structure/B2397609.png)

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)

![3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2397617.png)
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2397620.png)
![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)